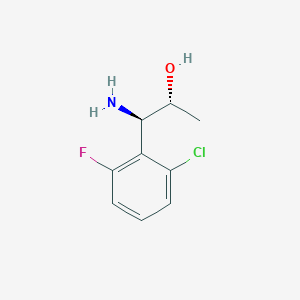
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonylmethyl group attached to the benzene ring and an isopropyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with isopropylamine under basic conditions.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzamides.
科学的研究の応用
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The isopropyl group may enhance the compound’s binding affinity to hydrophobic pockets within target proteins.
類似化合物との比較
Similar Compounds
- 4-(methylsulfonylmethyl)benzamide
- N-(propan-2-yl)benzamide
- 4-(methanesulfonylmethyl)-N-methylbenzamide
Uniqueness
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide is unique due to the presence of both the methanesulfonylmethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets that are not possible with similar compounds lacking one of these groups.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
4-(methylsulfonylmethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO3S/c1-9(2)13-12(14)11-6-4-10(5-7-11)8-17(3,15)16/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChIキー |
MKQUKPBFVIROMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)



![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)




![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)


